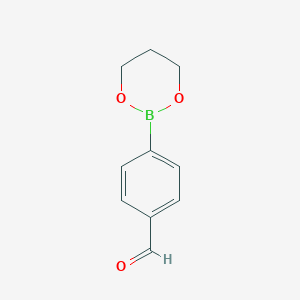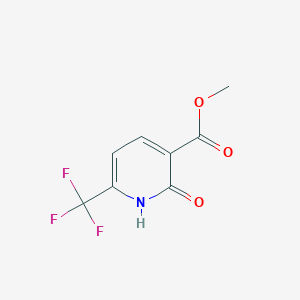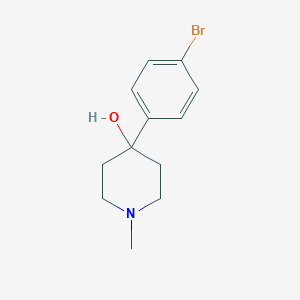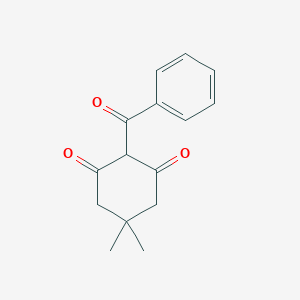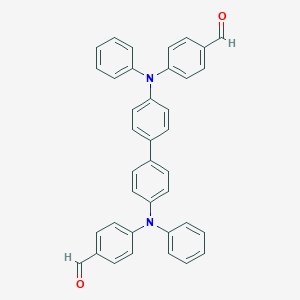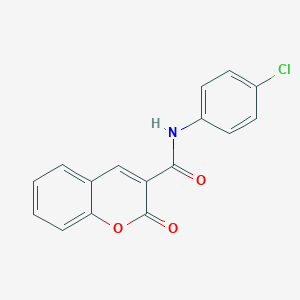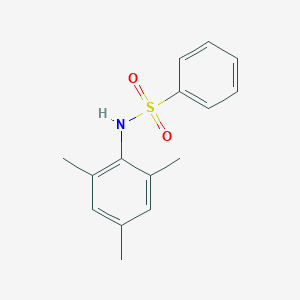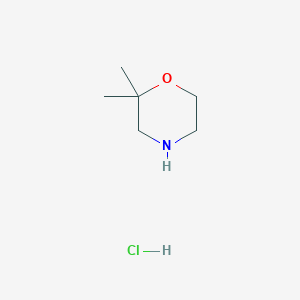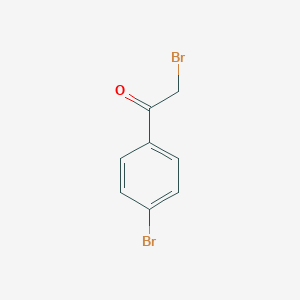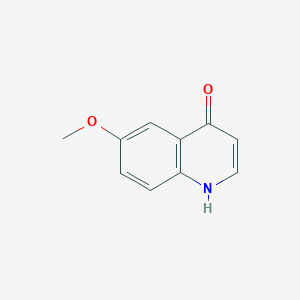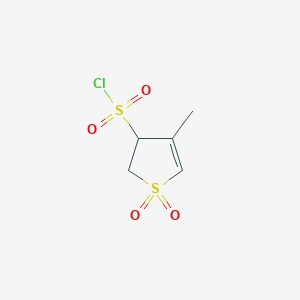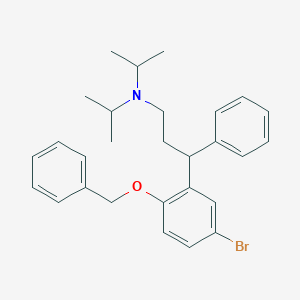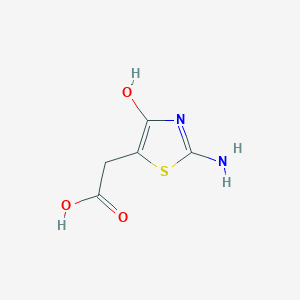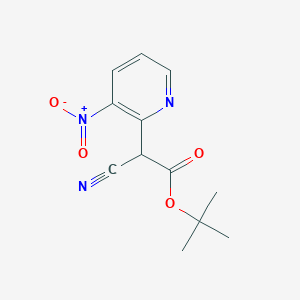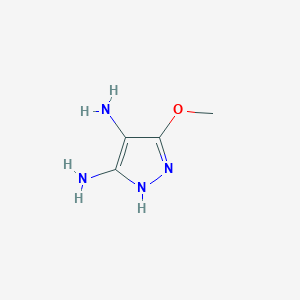
5-Methoxy-1H-pyrazole-3,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-1H-pyrazole-3,4-diamine, also known as MPD, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPD is a pyrazole derivative that is commonly used as a reagent in the synthesis of other compounds. In recent years, MPD has gained attention for its potential use as a tool in the study of biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 5-Methoxy-1H-pyrazole-3,4-diamine is not well understood, but it is believed to be related to its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to changes in biochemical and physiological processes.
Effets Biochimiques Et Physiologiques
5-Methoxy-1H-pyrazole-3,4-diamine has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. 5-Methoxy-1H-pyrazole-3,4-diamine has also been shown to have antioxidant properties, protecting cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-Methoxy-1H-pyrazole-3,4-diamine in lab experiments is its ability to form stable complexes with metal ions. This makes it a useful tool for studying the role of metal ions in biological processes. However, one limitation of using 5-Methoxy-1H-pyrazole-3,4-diamine is that it can be difficult to work with due to its low solubility in water.
Orientations Futures
There are many potential future directions for research involving 5-Methoxy-1H-pyrazole-3,4-diamine. One area of interest is the development of new methods for synthesizing 5-Methoxy-1H-pyrazole-3,4-diamine and its derivatives. Another area of interest is the use of 5-Methoxy-1H-pyrazole-3,4-diamine in the study of metal ion transport and homeostasis in cells. Additionally, 5-Methoxy-1H-pyrazole-3,4-diamine may have potential applications in the development of new drugs for the treatment of diseases such as Alzheimer's and Parkinson's.
Méthodes De Synthèse
5-Methoxy-1H-pyrazole-3,4-diamine can be synthesized through a variety of methods, including the reaction of 5-methoxy-1H-pyrazole-3-carboxylic acid with ammonia or hydrazine. Another common method involves the reaction of 5-methoxy-1H-pyrazole-3-carboxylic acid with thionyl chloride followed by reaction with ammonia or hydrazine.
Applications De Recherche Scientifique
5-Methoxy-1H-pyrazole-3,4-diamine has been used extensively in scientific research due to its ability to form stable complexes with metal ions. These complexes have been used in a variety of applications, including catalysis, electrochemistry, and sensing. 5-Methoxy-1H-pyrazole-3,4-diamine has also been used as a reagent in the synthesis of other compounds, including pharmaceuticals.
Propriétés
Numéro CAS |
199341-02-1 |
|---|---|
Nom du produit |
5-Methoxy-1H-pyrazole-3,4-diamine |
Formule moléculaire |
C4H8N4O |
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
3-methoxy-1H-pyrazole-4,5-diamine |
InChI |
InChI=1S/C4H8N4O/c1-9-4-2(5)3(6)7-8-4/h5H2,1H3,(H3,6,7,8) |
Clé InChI |
BJYPORGCZZEVCA-UHFFFAOYSA-N |
SMILES |
COC1=NNC(=C1N)N |
SMILES canonique |
COC1=NNC(=C1N)N |
Synonymes |
1H-Pyrazole-3,4-diamine,5-methoxy-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



